Target Selectivity: Endosidin 2 Binds EXO70 with Defined Affinity Versus BFA's ARF-GEF Target
Endosidin 2 selectively binds to the EXO70 (exocyst component of 70 kDa) subunit of the exocyst complex with a dissociation constant (Kd) of 253 μM, directly inhibiting exocytosis and endosomal recycling [1]. In contrast, the widely used trafficking inhibitor Brefeldin A (BFA) targets ADP-ribosylation factor guanine nucleotide exchange factors (ARF-GEFs), particularly the Sec7 domain, causing Golgi apparatus collapse and COPI coatomer disruption [2]. This fundamental mechanistic divergence means that ES2 inhibits exocyst-specific vesicle tethering without inducing the global organelle restructuring characteristic of BFA treatment.
| Evidence Dimension | Molecular target and binding affinity |
|---|---|
| Target Compound Data | EXO70 subunit of exocyst complex; Kd = 253 μM |
| Comparator Or Baseline | Brefeldin A: ARF-GEF (Sec7 domain); no defined Kd for primary target |
| Quantified Difference | Distinct molecular targets — exocyst complex vs. ARF-GEF/Golgi |
| Conditions | In vitro binding assay (ES2); cellular trafficking assays (BFA) |
Why This Matters
Researchers requiring specific inhibition of exocyst-mediated exocytosis without Golgi disruption must select ES2; BFA cannot substitute without introducing organelle-level confounding artifacts.
- [1] Zhang C, Brown MQ, van de Ven W, et al. Endosidin2 targets conserved exocyst complex subunit EXO70 to inhibit exocytosis. Proc Natl Acad Sci U S A. 2016 Jan 5;113(1):E41-50. View Source
- [2] Peyroche A, Paris S, Jackson CL. Nucleotide exchange on ARF mediated by yeast Gea1 protein. Nature. 1996;384:479-481. View Source
